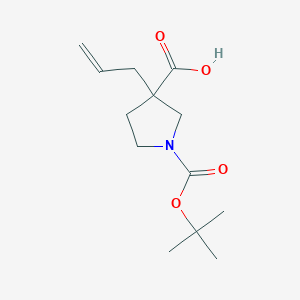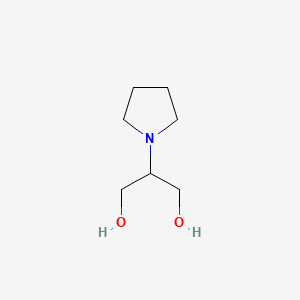![molecular formula C20H24N2O3S B2802227 N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1234808-44-6](/img/structure/B2802227.png)
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of the compound involves a thiophene ring attached to a piperidine ring, which is further attached to a dihydrobenzo[b][1,4]dioxine ring . The exact structure would require more specific information or computational analysis.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound could include cyclization, cycloaddition, annulation, amination, and multicomponent reactions . The exact reactions would depend on the specific synthesis route used.Physical And Chemical Properties Analysis
The compound is likely to be a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., would require experimental determination or specific literature sources.Scientific Research Applications
Structure-Activity Relationships in Pharmacology
Research on similar compounds, such as pyrazole derivatives, has focused on their role as cannabinoid receptor antagonists. These studies aim to characterize cannabinoid receptor binding sites and develop pharmacological probes that could potentially antagonize harmful side effects of cannabinoids and cannabimimetic agents. Compounds with specific structural requirements, such as a para-substituted phenyl ring, a carboxamido group, and a 2,4-dichlorophenyl substituent, showed potent and selective brain cannabinoid CB1 receptor antagonistic activity, which could be therapeutically beneficial (R. Lan et al., 1999).
Antimicrobial Applications
Another area of research involves the synthesis of compounds for antimicrobial evaluation. For instance, certain thiophene-2-carboxamide derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities. These compounds were evaluated against various bacterial strains, indicating their potential as antimicrobial agents. This suggests that compounds with similar structural motifs could be explored for antimicrobial properties (Sailaja Rani Talupur et al., 2021).
Anti-Angiogenic and DNA Cleavage Studies
Research on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has highlighted their anti-angiogenic and DNA cleavage activities. These studies utilized the chick chorioallantoic membrane (CAM) model and DNA gel electrophoresis assays to demonstrate the compounds' efficacy in blocking blood vessel formation and interacting with DNA. Such findings underscore the potential of structurally related compounds in cancer research, particularly as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).
Drug Metabolism and Disposition
Understanding the metabolism and disposition of related compounds is crucial for drug development. For example, studies on the orexin 1 and 2 receptor antagonist SB-649868 have provided valuable insights into its metabolism, showing principal routes and metabolites involved. Such research is vital for predicting the pharmacokinetics and pharmacodynamics of new drugs (C. Renzulli et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to have a wide range of pharmacological activities .
Pharmacokinetics
The storage temperature for this compound is suggested to be between 28 c , which might have an impact on its bioavailability.
Action Environment
The storage temperature for this compound is suggested to be between 28 c , which might have an impact on its stability.
properties
IUPAC Name |
N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-20(19-13-24-17-3-1-2-4-18(17)25-19)21-11-15-5-8-22(9-6-15)12-16-7-10-26-14-16/h1-4,7,10,14-15,19H,5-6,8-9,11-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKZNMXNQMSPJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2COC3=CC=CC=C3O2)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


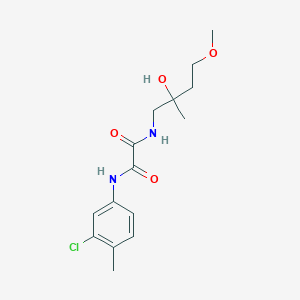
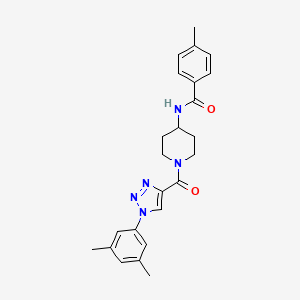

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2802153.png)
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2802154.png)
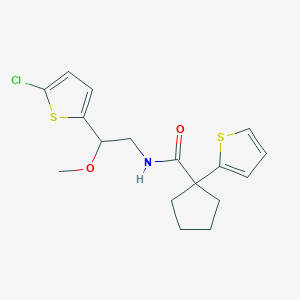
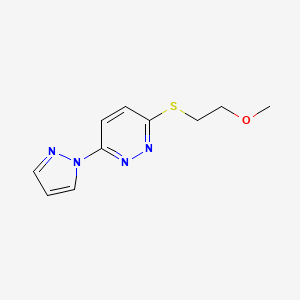
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2802158.png)
![4-ethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2802160.png)
![2-fluoro-N-(2-methoxy-5-methylphenyl)-5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2802162.png)

